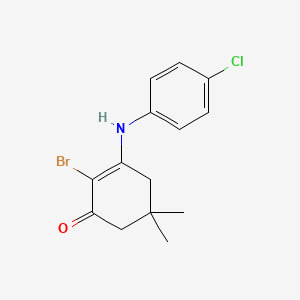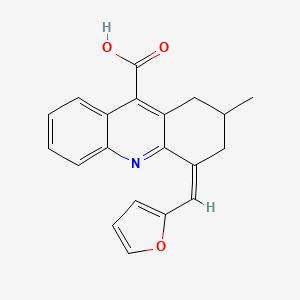
N-(2-(N-isopropylsulfamoyl)ethyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(N-isopropylsulfamoyl)ethyl)-3-methoxybenzamide” is likely a complex organic compound. It appears to contain an isopropylsulfamoyl group, an ethyl group, a methoxy group, and a benzamide group. These groups are common in many pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isopropylsulfamoyl and ethyl groups would likely be attached to the nitrogen atom, forming a tertiary amine structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing these functional groups are known to undergo a variety of chemical reactions. For example, compounds containing the isopropyl group can participate in reactions such as alkylations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For instance, compounds containing an isopropyl group often have a fishy, ammoniacal odor and are usually colorless liquids .Aplicaciones Científicas De Investigación
Sigma Receptor Scintigraphy in Breast Cancer Detection
N-(2-(N-isopropylsulfamoyl)ethyl)-3-methoxybenzamide, under the derivative P-(123)I-MBA, has been investigated for its potential in visualizing primary breast tumors in humans. This compound binds preferentially to sigma receptors, which are overexpressed in breast cancer cells, suggesting its usefulness in breast cancer detection (Caveliers et al., 2002).
Physical Properties and Pharmaceutical Applications
The physical properties like molar refraction and polarizability of similar benzamide derivatives have been studied in various solutions. Such properties are crucial in understanding the pharmaceutical applications of these compounds (Sawale et al., 2016).
Dopamine Receptor Binding Studies
Research on derivatives of benzamide, such as N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has focused on their binding profile at dopamine receptors. These studies contribute to the development of new drugs targeting specific receptors in the brain (Perrone et al., 2000).
Synthesis Methods for Neuroleptic Drugs
Advanced synthesis methods using compounds like this compound have been developed for neuroleptic drugs, highlighting the chemical's role in pharmaceutical manufacturing (Mukherjee, 1990).
Determination of Receptor Density in the Brain
Studies have utilized derivatives of this compound, like PB12, to directly determine dopamine D(4) receptor density in rat striatum. Such research aids in understanding the distribution and function of receptors in the brain (Colabufo et al., 2001).
Catalytic Applications in Organic Synthesis
The compound and its derivatives have been evaluated for their catalytic properties in organic synthesis processes, such as alcohol oxidation. This highlights its potential as an environmentally benign catalyst in chemical reactions (Yakura et al., 2018).
Propiedades
IUPAC Name |
3-methoxy-N-[2-(propan-2-ylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10(2)15-20(17,18)8-7-14-13(16)11-5-4-6-12(9-11)19-3/h4-6,9-10,15H,7-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFYBNBSKTZVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2819052.png)
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)


![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2819058.png)
![6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2819059.png)


![3-(3,4-dimethylphenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2819063.png)

![N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]oxolane-3-carboxamide](/img/structure/B2819068.png)
![2-(naphthalen-1-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2819071.png)

